Comparative Antiproliferative Potency: 4-HPR Exhibits Superior IC50 Values Against Ovarian Cancer Cells Compared to Other Retinoid Derivatives
In a direct comparison of antiproliferative effects, 4-HPR demonstrated significantly greater potency than a panel of other retinoid derivatives against ovarian cancer cells. The IC50 value for 4-HPR was in the range of 0.7 to 2.7 µM, which is up to 13-fold more potent than the IC50 range of 2.7 to 9.0 µM observed for other tested retinoid derivatives in the same study [1]. This substantial difference in potency highlights 4-HPR's superior ability to inhibit ovarian cancer cell growth at lower concentrations.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.7 to 2.7 µM |
| Comparator Or Baseline | Other retinoid derivatives (unspecified panel): 2.7 to 9.0 µM |
| Quantified Difference | 4-HPR is up to 13-fold more potent (0.7 µM vs 9.0 µM) |
| Conditions | In vitro ovarian cancer cell line models |
Why This Matters
This quantitative potency advantage supports the selection of 4-HPR for oncology research where achieving growth inhibition at lower, potentially less toxic, doses is a critical experimental variable.
- [1] Kim MS, et al. Growth Regulation of Ovarian Cancer Cells through the Inactivation of AP-1 by Retinoid Derivatives. Cancer Res Treat. 1991 Mar;23(1):37-47. View Source
